
Benzenamine,3-(cyclopentylthio)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-(cyclopentylthio)-2-methyl-: is an organic compound with the molecular formula C12H17NS It is a derivative of benzenamine (aniline) where the hydrogen atoms on the benzene ring are substituted by a cyclopentylthio group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(cyclopentylthio)-2-methyl- typically involves the introduction of the cyclopentylthio group and the methyl group onto the benzenamine core. One common method is through nucleophilic substitution reactions where a suitable precursor, such as a halogenated benzenamine, reacts with cyclopentylthiol in the presence of a base. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 3-(cyclopentylthio)-2-methyl- can undergo oxidation reactions where the sulfur atom in the cyclopentylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to remove the cyclopentylthio group or reduce the nitro group if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated products or reduced amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 3-(cyclopentylthio)-2-methyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological research, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the cyclopentylthio group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-(cyclopentylthio)-2-methyl- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopentylthio group can enhance lipophilicity, aiding in membrane permeability and potentially altering the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Benzenamine, 3-methyl-: This compound lacks the cyclopentylthio group, making it less lipophilic and potentially less reactive in certain contexts.
Benzenamine, 3-(cyclopentylthio)-: Similar to the target compound but without the methyl group, affecting its steric and electronic properties.
Uniqueness: Benzenamine, 3-(cyclopentylthio)-2-methyl- stands out due to the combined presence of the cyclopentylthio and methyl groups. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17NS |
|---|---|
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
3-cyclopentylsulfanyl-2-methylaniline |
InChI |
InChI=1S/C12H17NS/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3 |
Clé InChI |
HXYXFXVDUKNTBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1SC2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


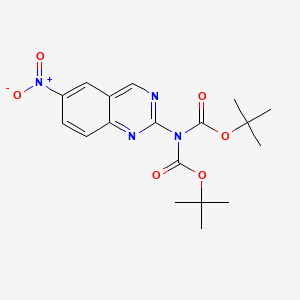
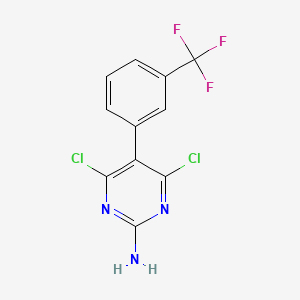
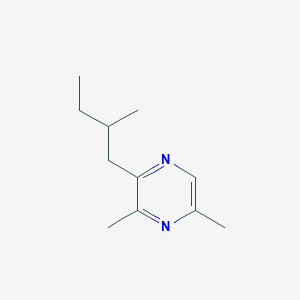
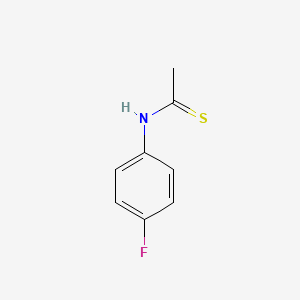
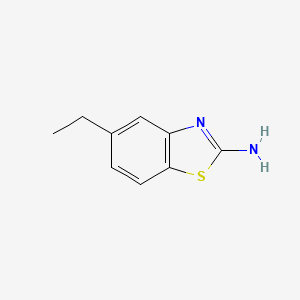

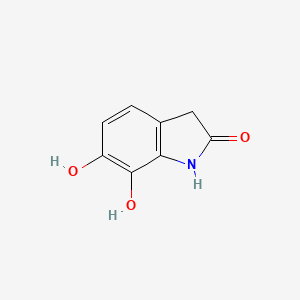

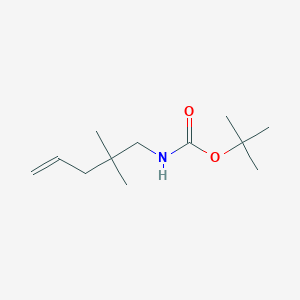
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
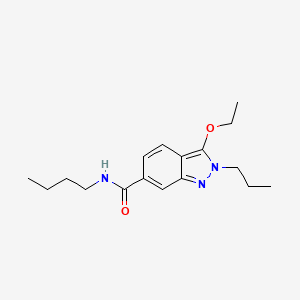
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

